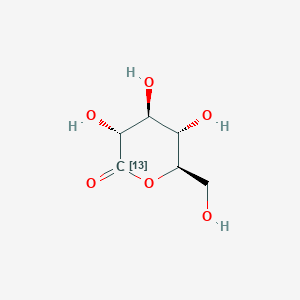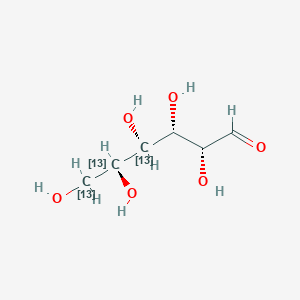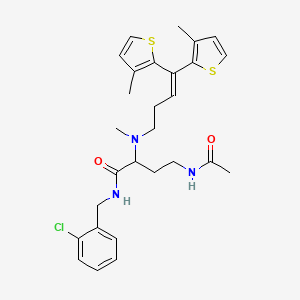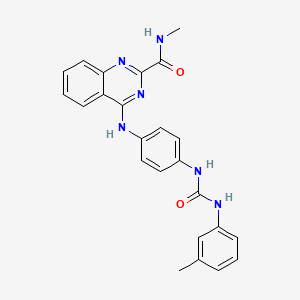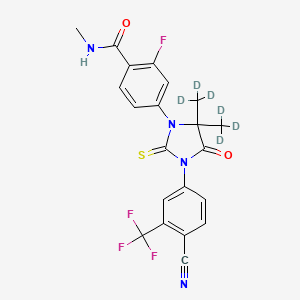
Enzalutamide-d6
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Enzalutamide-d6 is a deuterium-labeled derivative of enzalutamide, a second-generation androgen receptor inhibitor. Enzalutamide is primarily used in the treatment of castration-resistant prostate cancer. The deuterium labeling in this compound is used for pharmacokinetic studies to understand the drug’s metabolism and distribution in the body.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Enzalutamide-d6 involves the incorporation of deuterium atoms into the enzalutamide molecule. This can be achieved through various methods, including the use of deuterated reagents or solvents during the synthesis process. The key steps typically involve:
Deuteration of starting materials: Using deuterated reagents to introduce deuterium atoms into the precursor molecules.
Coupling reactions: Forming the core structure of enzalutamide with deuterium atoms in place.
Purification: Isolating and purifying the final product to ensure the correct incorporation of deuterium.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk synthesis: Using large quantities of deuterated reagents and solvents.
Optimization of reaction conditions: Ensuring high yield and purity of the final product.
Quality control: Rigorous testing to confirm the deuterium labeling and overall quality of the compound.
Analyse Des Réactions Chimiques
Types of Reactions
Enzalutamide-d6 undergoes various chemical reactions, including:
Oxidation: Enzalutamide can be oxidized to form metabolites.
Reduction: Reduction reactions can modify the functional groups in the molecule.
Substitution: Substitution reactions can occur at specific sites on the molecule.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogenating agents, nucleophiles.
Major Products
The major products formed from these reactions include various metabolites and derivatives of enzalutamide, which can be studied for their pharmacological properties.
Applications De Recherche Scientifique
Enzalutamide-d6 is widely used in scientific research, particularly in:
Pharmacokinetic studies: Understanding the absorption, distribution, metabolism, and excretion of enzalutamide.
Metabolic studies: Investigating the metabolic pathways and identifying metabolites.
Drug interaction studies: Examining how enzalutamide interacts with other drugs.
Biological research: Studying the effects of enzalutamide on cellular and molecular processes.
Medical research: Developing new therapeutic strategies for prostate cancer and other androgen receptor-related conditions.
Mécanisme D'action
Enzalutamide-d6, like enzalutamide, acts as an androgen receptor inhibitor. It works by:
Inhibiting androgen binding: Preventing androgens from binding to their receptors.
Blocking nuclear translocation: Inhibiting the movement of the androgen receptor complex into the cell nucleus.
Preventing DNA binding: Stopping the androgen receptor complex from binding to DNA and activating gene expression.
These actions disrupt the androgen signaling pathway, which is crucial for the growth and survival of prostate cancer cells.
Comparaison Avec Des Composés Similaires
Similar Compounds
Bicalutamide: Another androgen receptor inhibitor used in prostate cancer treatment.
Apalutamide: A newer androgen receptor inhibitor with a similar mechanism of action.
Darolutamide: An androgen receptor antagonist with a distinct chemical structure.
Uniqueness of Enzalutamide-d6
This compound is unique due to its deuterium labeling, which allows for detailed pharmacokinetic and metabolic studies. This labeling provides insights into the drug’s behavior in the body, helping to optimize dosing and improve therapeutic outcomes.
Propriétés
Formule moléculaire |
C21H16F4N4O2S |
|---|---|
Poids moléculaire |
470.5 g/mol |
Nom IUPAC |
4-[3-[4-cyano-3-(trifluoromethyl)phenyl]-4-oxo-2-sulfanylidene-5,5-bis(trideuteriomethyl)imidazolidin-1-yl]-2-fluoro-N-methylbenzamide |
InChI |
InChI=1S/C21H16F4N4O2S/c1-20(2)18(31)28(12-5-4-11(10-26)15(8-12)21(23,24)25)19(32)29(20)13-6-7-14(16(22)9-13)17(30)27-3/h4-9H,1-3H3,(H,27,30)/i1D3,2D3 |
Clé InChI |
WXCXUHSOUPDCQV-WFGJKAKNSA-N |
SMILES isomérique |
[2H]C([2H])([2H])C1(C(=O)N(C(=S)N1C2=CC(=C(C=C2)C(=O)NC)F)C3=CC(=C(C=C3)C#N)C(F)(F)F)C([2H])([2H])[2H] |
SMILES canonique |
CC1(C(=O)N(C(=S)N1C2=CC(=C(C=C2)C(=O)NC)F)C3=CC(=C(C=C3)C#N)C(F)(F)F)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


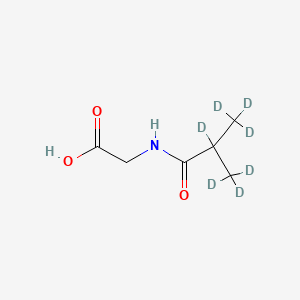
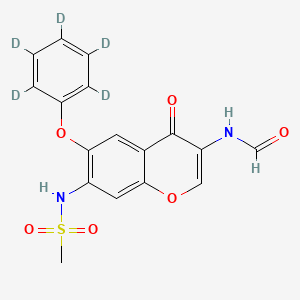
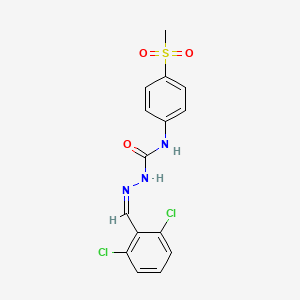
![4-amino-1-[(2S,5R)-3-fluoro-5-(hydroxymethyl)-2,5-dihydrofuran-2-yl]pyrimidin-2-one](/img/structure/B12412594.png)
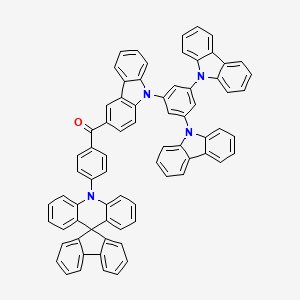
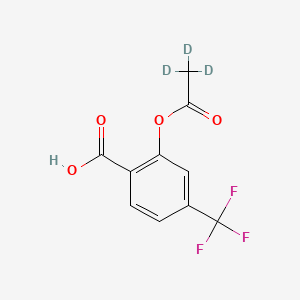
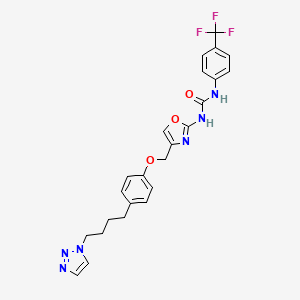
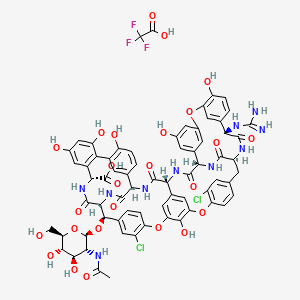
![[(3R,5R,8R,9S,10S,13R,14S,17R)-17-[(2R)-6-fluoro-5-oxohexan-2-yl]-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl] hydrogen sulfate](/img/structure/B12412625.png)
